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Compound of Interest

Compound Name: Trichlormethine

Cat. No.: B1203294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Trichlormethine, also known as Tris(2-chloroethyl)amine or HN3, is a powerful

blistering agent and a nitrogen mustard used in chemical warfare.[1] Its synthesis and handling

should only be undertaken by qualified professionals in a controlled laboratory setting with

appropriate safety measures in place. This document is intended for informational and research

purposes only.

Introduction
Trichlormethine is a trifunctional alkylating agent belonging to the nitrogen mustard class of

compounds.[1] Historically, it has seen use as a cytostatic agent in cancer therapy, particularly

for leukemia and lymphoma, due to its ability to cross-link DNA and inhibit cell proliferation.[2]

[3] This guide focuses on the core synthesis of Trichlormethine from the readily available

precursor, triethanolamine. The primary and most documented method involves the chlorination

of triethanolamine using thionyl chloride.[2][4] An alternative pathway utilizing hydrogen

chloride has also been proposed.

Core Synthesis Pathways
The conversion of triethanolamine to Trichlormethine involves the substitution of the three

hydroxyl groups with chlorine atoms. This is typically achieved using a chlorinating agent.

1. Synthesis using Thionyl Chloride:
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The most common method for the synthesis of Trichlormethine is the reaction of

triethanolamine with thionyl chloride.[2][4] This reaction is often catalyzed by

dimethylformamide (DMF).[5]

Reaction: N(CH₂CH₂OH)₃ + 3 SOCl₂ → N(CH₂CH₂Cl)₃·HCl + 3 SO₂ + 3 HCl

2. Synthesis using Hydrogen Chloride:

An alternative method involves the use of hydrogen chloride as the chlorinating agent in the

presence of a Lewis acid catalyst, such as aluminum sulfate, zinc sulfate, or copper sulfate.[6]

This method is presented as a more environmentally friendly option by avoiding the production

of sulfur dioxide.[6]

Reaction: N(CH₂CH₂OH)₃ + 3 HCl (in presence of Lewis acid) → N(CH₂CH₂Cl)₃·HCl + 3 H₂O

Quantitative Data Summary
The following table summarizes the quantitative data extracted from available literature for the

synthesis of Trichlormethine from triethanolamine.

Parameter Method 1: Thionyl Chloride
Method 2: Hydrogen
Chloride

Chlorinating Agent Thionyl chloride (SOCl₂) Hydrogen chloride (HCl)

Catalyst Dimethylformamide (DMF)[5]
Lewis Acid (e.g., Al₂(SO₄)₃,

ZnSO₄, CuSO₄)[6]

Reactant Ratio

(Triethanolamine:Catalyst)

1:1 to 1:2 (mass ratio with

DMF)[5]
Not specified

Reaction Temperature 70°C (reflux)[5]
Not specified (heating

required)[6]

Reaction Time 6-8 hours[5] Not specified

Product Form
Tris(2-chloroethyl)amine

hydrochloride[5]

Tris(2-chloroethyl)amine

hydrochloride[6]
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Experimental Protocols
Method 1: Synthesis using Thionyl Chloride

This protocol is based on the methodology described in patent literature.[5]

Materials:

Triethanolamine

Thionyl chloride

Dimethylformamide (DMF)

Reaction vessel (e.g., three-neck flask) with stirring capabilities and a reflux condenser

Procedure:

In a suitable reaction vessel, combine triethanolamine and DMF in a mass ratio of 1:1 to 1:2.

[5]

Begin stirring the mixture.

Slowly add thionyl chloride dropwise to the stirred solution. The rate of addition should be

controlled to manage the evolution of gas.[5]

After the addition of thionyl chloride is complete, heat the reaction mixture to 70°C and

maintain it at reflux for 6-8 hours.[5]

Upon completion of the reaction, the resulting product is tris(2-chloroethyl)amine

hydrochloride.[5] Further purification steps, such as recrystallization, may be necessary to

achieve the desired purity.

Method 2: Synthesis using Hydrogen Chloride

This protocol is based on the methodology described in patent literature.[6]

Materials:
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Triethanolamine

Hydrogen chloride (gas)

Lewis acid catalyst (e.g., aluminum sulfate)

Reaction vessel with stirring capabilities and a distillation apparatus

Procedure:

Add triethanolamine to a three-mouth reaction bottle and begin stirring.

Introduce hydrogen chloride gas into the reaction vessel at room temperature until the pH of

the system reaches 2-3.[6]

Add the Lewis acid catalyst to the reaction mixture.

Heat the mixture and continue to introduce hydrogen chloride gas.

During the reaction, distill the generated water to drive the reaction to completion.[6]

The final product is tris(2-chloroethyl)amine hydrochloride.[6]

Visualizations
Synthesis Workflow Diagram
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Caption: Synthesis workflows for Trichlormethine from Triethanolamine.

Mechanism of Action: DNA Alkylation

Trichlormethine, like other nitrogen mustards, exerts its cytotoxic effects through the alkylation

of DNA.[4] The mechanism involves an intramolecular cyclization to form a highly reactive

aziridinium ion, which then reacts with nucleophilic sites on DNA bases, primarily the N7

position of guanine.[1] As a trifunctional agent, Trichlormethine can form multiple cross-links,

leading to inhibition of DNA replication and transcription, ultimately inducing apoptosis.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1203294?utm_src=pdf-body-img
https://www.benchchem.com/product/b1203294?utm_src=pdf-body
https://www.benchchem.com/product/b1203294?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/HN3
https://en.wikipedia.org/wiki/HN3_(nitrogen_mustard)
https://www.benchchem.com/product/b1203294?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870935/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trichlormethine
N(CH₂CH₂Cl)₃

Aziridinium Ion Formation
(Intramolecular Cyclization)

Alkylated Guanine

Alkylation

DNA

Guanine Residue (N7)

Inter- and Intrastrand
Cross-linking

DNA Damage

Inhibition of DNA Replication Inhibition of Transcription

Cell Cycle Arrest &
Apoptosis

Click to download full resolution via product page

Caption: Simplified mechanism of DNA alkylation by Trichlormethine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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